Potassium ((1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Boronate Ester: The protected piperidine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the boronate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.
Oxidation and Reduction: The phenyl group and the piperidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include oxidized or reduced forms of the phenyl group or the piperidine ring.
Scientific Research Applications
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide involves its ability to form stable boronate esters, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with nucleophiles and electrophiles in the reaction environment .
Comparison with Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: A similar compound with a piperidine ring but without the phenyl group.
Properties
Molecular Formula |
C17H24BF3KNO2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]methyl]boranuide |
InChI |
InChI=1S/C17H24BF3NO2.K/c1-16(2,3)24-15(23)22-11-9-17(10-12-22,13-18(19,20)21)14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;/q-1;+1 |
InChI Key |
UNIPAMYFAFFZEO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.